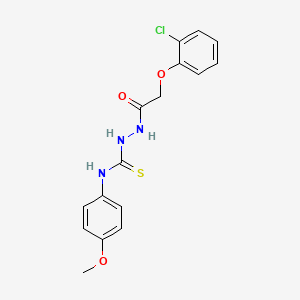

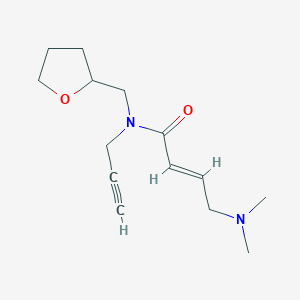

![molecular formula C10H16O2 B2728993 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid CAS No. 2287300-49-4](/img/structure/B2728993.png)

3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, also known as BCHPA, is a bicyclic compound that has been the subject of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

2,6-Dioxabicyclo[2.2.1]heptane, a compound related to 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, has been synthesized and shown to polymerize readily with various cationic initiators. This synthesis involves acid-catalyzed bicyclization and hydrolytic reactivity studies, highlighting its potential in creating polymers with moderate molecular weight and a mixture of isomers. Such polymers could be utilized in material science for creating rubbers or liquid polymers with specific properties (Hall et al., 2007).

Reactive Extraction of Carboxylic Acids

The compound's related structural analog, propionic acid, has been studied extensively for its recovery from aqueous solutions using reactive extraction techniques. Such studies offer insights into efficient recovery methods for carboxylic acids from fermentation broths, which is crucial in bioprocessing and chemical industries. This research demonstrates the effectiveness of extractants like Aliquat 336 in enhancing the recovery process, providing a basis for improving downstream processing in chemical manufacturing (Keshav et al., 2009).

Conformational Analysis of GABA Analogs

Research into bicyclo[3.1.0]hexane cores, which share structural similarities with 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, reveals their use in creating conformationally locked analogs of biologically active molecules. This includes the development of GABA analogs with potential applications in neurological disorders treatment, highlighting the compound's relevance in medicinal chemistry and drug design (Jimeno et al., 2011).

Catalytic Activity in Asymmetric Addition

The expansion of the bicyclo[2.2.1]hepta-2,5-diene ligand family illustrates the utility of these compounds in asymmetric synthesis. Such research shows the potential for creating enantiomerically pure compounds through rhodium-catalyzed reactions, underscoring the importance of bicyclic compounds in developing pharmaceuticals and fine chemicals (Berthon-Gelloz & Hayashi, 2006).

Acidic Properties of Polycyclic Molecules

Studies on polycyano derivatives of bicyclic and tricyclic molecules reveal their strong acidity, positioning them as super- and hyperacids. Such properties are crucial for applications requiring high acidity without the need for aqueous solutions, offering potential uses in organic synthesis and catalysis (Vianello & Maksić, 2010).

Eigenschaften

IUPAC Name |

3-(1-bicyclo[2.2.1]heptanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9(12)3-6-10-4-1-8(7-10)2-5-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZODIXXPJRQJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

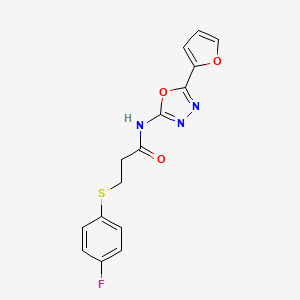

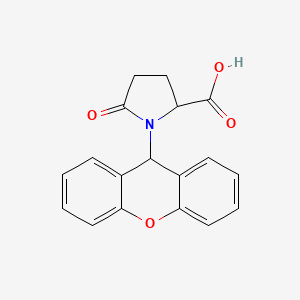

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

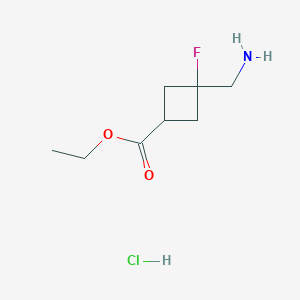

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)

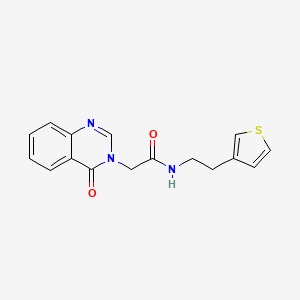

![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)

![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)

![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)

![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)

![3-[2-Methyl-1-(phenylsulfonyl)propyl]furan](/img/structure/B2728933.png)